Sangivamycin

Beschreibung

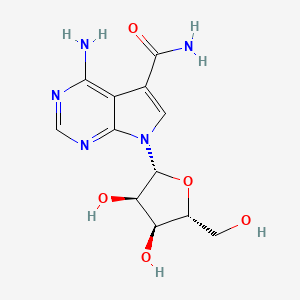

Structure

2D Structure

Eigenschaften

IUPAC Name |

4-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O5/c13-9-6-4(10(14)21)1-17(11(6)16-3-15-9)12-8(20)7(19)5(2-18)22-12/h1,3,5,7-8,12,18-20H,2H2,(H2,14,21)(H2,13,15,16)/t5-,7-,8-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBZJZDHRXBKKTJ-JTFADIMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601028118 | |

| Record name | Sangivamycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601028118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18417-89-5 | |

| Record name | Sangivamycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18417-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sangivamycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018417895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sangivamycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601028118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sangivamycin hydrate Streptomyces rimosus | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SANGIVAMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8YQ8Z3T9T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Sangivamycin: A Pyrrolopyrimidine Nucleoside Antibiotic's Journey from Anticancer Hopeful to Broad-Spectrum Antiviral Candidate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sangivamycin, a pyrrolopyrimidine nucleoside antibiotic, has a rich and evolving history in biomedical research. Originally discovered in the 1960s from a soil microorganism, it was initially investigated as a promising anticancer agent due to its potent cytotoxic effects. While early clinical trials did not lead to its development as a cancer therapeutic, this compound has found enduring value as a biochemical tool for studying cellular processes, particularly kinase inhibition. In recent years, there has been a significant resurgence of interest in this compound owing to the discovery of its broad-spectrum antiviral activity, including against contemporary threats like SARS-CoV-2. This guide provides a comprehensive overview of this compound's discovery, historical significance, mechanism of action, and key experimental data and protocols relevant to its study.

Discovery and Historical Significance

Discovery and Isolation

This compound was first isolated from a strain of the bacterium Streptomyces rimosus. This particular strain was identified from a soil sample collected in Ghana.[1] The discovery was part of a broader effort in the mid-20th century to screen natural sources, particularly soil microorganisms, for novel bioactive compounds with therapeutic potential. The producing organism was deposited in the American Type Culture Collection and assigned the number ATCC 14673.[1]

Initial studies focused on the isolation and purification of the active compound. The work of K. V. Rao was pivotal in the structural elucidation of this compound in the 1960s.[2] It was identified as a pyrrolo[2,3-d]pyrimidine nucleoside, a structural analog of adenosine.

Early Anticancer Research and Clinical Trials

Shortly after its discovery, this compound demonstrated potent cytotoxic activity against various cancer cell lines, which led to its investigation as an anticancer agent.[1] It exhibited pronounced activity against Crocker Sarcoma 180 and established adenocarcinoma (Ca-755) in murine models.[1] In vitro, it was shown to be highly cytotoxic to HeLa cells at very low concentrations.[1]

This promising preclinical data led to Phase I clinical trials in the 1960s, conducted by Pfizer in collaboration with the National Cancer Institute (NCI).[3] However, despite being well-tolerated in human subjects, the compound did not show sufficient efficacy against the diseases it was tested for, and its development as a cancer therapeutic was not pursued further at the time.[3]

A Tool for Biochemical Research

Despite its stalled clinical development, this compound became a valuable tool for researchers in cell biology and biochemistry. Its well-defined mechanism of action, primarily as a kinase inhibitor, allowed for its use in dissecting various cellular signaling pathways. This period of research solidified its role as a potent inhibitor of Protein Kinase C (PKC).[4][5][6]

Resurgence as a Broad-Spectrum Antiviral Agent

In recent years, there has been a renewed interest in this compound due to the discovery of its potent, broad-spectrum antiviral activity.[3][7][8] It has shown efficacy against a range of phylogenetically distinct viruses, including arenaviruses, filoviruses, and orthopoxviruses.[3][8] Most notably, this compound has demonstrated high potency against multiple variants of SARS-CoV-2, the virus responsible for the COVID-19 pandemic.[3][7][8] This has led to its reconsideration as a potential therapeutic agent, particularly in the context of emerging viral threats.[3][8]

Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of cellular kinases and its incorporation into viral RNA.

Kinase Inhibition

This compound is a potent inhibitor of several cellular kinases, with Protein Kinase C (PKC) being a primary target.[4][5][6] It acts as a competitive inhibitor with respect to ATP, binding to the ATP-binding site of the kinase.[4] This inhibition of PKC disrupts downstream signaling pathways involved in cell proliferation, differentiation, and apoptosis.[4][5][6]

More recently, this compound has also been identified as an inhibitor of the Positive Transcription Elongation Factor b (P-TEFb), a cyclin-dependent kinase complex (CDK9/cyclin T1) that plays a crucial role in the regulation of transcription.[9][10][11] By inhibiting P-TEFb, this compound can suppress the transcription of genes, including those essential for viral replication.[9]

Incorporation into Viral RNA

As a nucleoside analog, this compound can be metabolized within the cell to its triphosphate form. This triphosphate derivative can then be incorporated into newly synthesized viral RNA by the viral RNA-dependent RNA polymerase (RdRp).[12] While it does not appear to act as a chain terminator, its incorporation can introduce errors into the viral genome and disrupt viral replication.[12]

Quantitative Data

The following tables summarize the key quantitative data regarding the biological activity of this compound.

Table 1: Antiviral Activity of this compound against SARS-CoV-2

| Cell Line | Virus Variant | IC50 (nM) | Reference |

| Vero E6 | WA1 | 14-82 | [3] |

| Calu-3 | WA1 | 14-82 | [3] |

| Caco-2 | WA1 | low nM range | [3] |

| Vero E6 | Delta | 14-82 | [3] |

| Calu-3 | Delta | 14-82 | [3] |

Table 2: Cytotoxicity of this compound

| Cell Line | CC50 (µM) | Reference |

| Vero E6 | >10 | [3] |

| Calu-3 | >10 | [3] |

| Caco-2 | >10 | [3] |

Table 3: Kinase Inhibition Data for this compound

| Kinase | Inhibition Type | Ki (µM) | Reference |

| Protein Kinase C | Competitive with ATP | 11-15 | [4] |

Experimental Protocols

Cell Viability (MTS) Assay

This protocol is used to determine the cytotoxicity of this compound.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[1][13][14]

-

Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.[1][13][14]

-

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[14]

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the results to determine the CC50 value.

In Vitro Kinase Assay

This protocol is used to assess the inhibitory effect of this compound on a specific kinase.

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the purified kinase, the kinase substrate (e.g., a specific peptide or protein), and the kinase buffer.

-

Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the reaction mixtures.

-

Initiation of Reaction: Start the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-32P]ATP).[15]

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 20-30 minutes).[15]

-

Termination of Reaction: Stop the reaction by adding a stop solution (e.g., SDS-PAGE loading buffer).[15]

-

Analysis: Separate the reaction products by SDS-PAGE. Visualize the phosphorylated substrate by autoradiography (if using radiolabeled ATP) or by using a phosphospecific antibody and Western blotting.

-

Data Analysis: Quantify the amount of phosphorylated substrate in the presence of different concentrations of this compound to determine the IC50 or Ki value.

Antiviral (Plaque Reduction) Assay

This protocol is used to determine the antiviral activity of this compound.

-

Cell Seeding: Seed host cells in 6-well plates and grow to confluence.

-

Virus Infection: Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units) for 1 hour at 37°C.

-

Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of this compound.

-

Incubation: Incubate the plates for 2-3 days to allow for plaque formation.

-

Plaque Visualization: Fix the cells (e.g., with formaldehyde) and stain with a dye (e.g., crystal violet) to visualize the plaques.

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus control. Plot the results to determine the IC50 value.

Visualizations

Signaling Pathways

Caption: Inhibition of the Protein Kinase C (PKC) signaling pathway by this compound.

Caption: Inhibition of the P-TEFb-mediated transcriptional elongation by this compound.

Experimental Workflow

Caption: Experimental workflow for determining the antiviral IC50 of this compound using a plaque reduction assay.

References

- 1. broadpharm.com [broadpharm.com]

- 2. In vitro kinase assay [protocols.io]

- 3. This compound is highly effective against SARS-CoV-2 in vitro and has favorable drug properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a nucleoside analogue, is a potent inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A new biological role of this compound; inhibition of protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A NEW BIOLOGICAL ROLE OF this compound; INHIBITION OF PROTEIN KINASES [jstage.jst.go.jp]

- 7. researchgate.net [researchgate.net]

- 8. This compound is highly effective against SARS-CoV-2 in vitro and has favorable drug properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ARC (NSC 188491) has identical activity to this compound (NSC 65346) including inhibition of both P-TEFb and PKC - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biogenesis of P-TEFb in CD4+ T cells to reverse HIV latency is mediated by protein kinase C (PKC)-independent signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. P-TEFb: The master regulator of transcription elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound is preferentially incorporated into viral RNA by the SARS-CoV-2 polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 15. files.core.ac.uk [files.core.ac.uk]

An In-depth Technical Guide to Sangivamycin: Chemical Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sangivamycin, a pyrrolopyrimidine nucleoside analog originally isolated from Streptomyces rimosus, has garnered significant attention for its potent biological activities.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the molecular mechanisms of action of this compound. It details its role as a potent inhibitor of Protein Kinase C (PKC) and its impact on critical cellular signaling pathways, including the Erk and Akt pathways, leading to its anti-cancer and antiviral effects.[1][2] This document also furnishes detailed experimental protocols for key assays relevant to the study of this compound, intended to serve as a valuable resource for researchers in drug discovery and development.

Chemical Structure and Identifiers

This compound is a structural analog of adenosine.[2]

-

IUPAC Name: 4-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carboxamide[1][3]

-

SMILES: C1=C(C2=C(N=CN=C2N1[C@H]3--INVALID-LINK--CO)O">C@@HO)N)C(=O)N[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Weight | 309.28 g/mol | [3] |

| Appearance | Solid | [4] |

| Solubility | ||

| Acetonitrile | 0.1-1 mg/mL (Slightly Soluble) | [4] |

| DMSO | 0.1-1 mg/mL (Slightly Soluble) | [4] |

| Water | 0.1-1 mg/mL (Slightly Soluble) | [4] |

| Phosphate-Buffered Saline (PBS) | Soluble up to 500 µM | [5] |

| Storage | Dry, dark, and at 0-4°C for short term (days to weeks) or -20°C for long term (months to years). | [6] |

Spectral Data

-

¹H NMR: A proton NMR spectrum for this compound is available and can be accessed for detailed chemical shift and coupling constant information.[7]

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects through multiple mechanisms, primarily by acting as a competitive inhibitor of ATP at the catalytic domain of protein kinases.

Inhibition of Protein Kinase C (PKC)

This compound is a potent inhibitor of Protein Kinase C (PKC), a family of serine/threonine kinases that play crucial roles in cellular signaling, proliferation, and apoptosis.[1]

Modulation of Erk and Akt Signaling

Studies have demonstrated that this compound can suppress the phosphorylation of both Erk1/2 and Akt, key components of signaling pathways that are often dysregulated in cancer and promote cell survival and proliferation.[2] By inhibiting these pathways, this compound can induce apoptosis.[2]

Inhibition of DNA and RNA Synthesis

This compound has been shown to inhibit the synthesis of both DNA and RNA, contributing to its cytotoxic effects against cancer cells.[8]

Antiviral Activity

This compound exhibits broad-spectrum antiviral activity. In the context of SARS-CoV-2, it is incorporated into the viral RNA, leading to the suppression of viral replication.[5][9]

The following diagram illustrates the key signaling pathways modulated by this compound.

Caption: Key signaling pathways modulated by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vitro Anti-SARS-CoV-2 Activity Assay

This protocol is adapted from studies evaluating the antiviral efficacy of this compound against SARS-CoV-2.[5]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against SARS-CoV-2 in cell culture.

Materials:

-

Vero E6, Caco-2, or Calu-3 cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

SARS-CoV-2 viral stock

-

This compound stock solution (in DMSO)

-

CellTiter-Glo Luminescent Cell Viability Assay kit

-

96-well plates

Procedure:

-

Seed Vero E6, Caco-2, or Calu-3 cells in 96-well plates and incubate until they reach the desired confluency.

-

Prepare serial dilutions of this compound in culture medium.

-

Pre-treat the cells with the diluted this compound for a specified period (e.g., 1 hour).

-

Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI) (e.g., MOI = 0.5 for Caco-2, MOI = 2 for Calu-3).[5]

-

Incubate the infected plates for a designated time (e.g., 96 hours for Caco-2, 72 hours for Calu-3).[5]

-

Assess cell viability using the CellTiter-Glo assay according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percentage of inhibition and cytotoxicity relative to untreated controls to determine the IC₅₀.

The following diagram outlines the workflow for the anti-SARS-CoV-2 activity assay.

Caption: Workflow for in vitro anti-SARS-CoV-2 activity assay.

In Vivo Anticancer Activity in an Orthotopic Pancreatic Ductal Adenocarcinoma (PDA) Mouse Model

This protocol is based on a study investigating the in vivo efficacy of this compound against pancreatic tumors.[10]

Objective: To evaluate the effect of this compound on tumor growth in a mouse model of pancreatic cancer.

Materials:

-

Immunocompromised mice (e.g., SCID mice)

-

Pancreatic cancer cells (e.g., NCI-H929)

-

Matrigel

-

This compound solution (in a vehicle of saline with 5% DMSO, 15% Cremophor EL, and 5% glucose)[10]

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of pancreatic cancer cells mixed with Matrigel into the flank of the mice.[11]

-

Allow tumors to grow to a palpable size (e.g., 300-400 mm³).[11]

-

Randomize mice into treatment and control groups.

-

Administer this compound (e.g., 1.6 mg/kg body weight) or vehicle control via intraperitoneal (IP) injection every 2 days.[10]

-

Monitor tumor volume by caliper measurements at regular intervals.

-

Monitor the body weight of the mice throughout the study.

-

At the end of the study (e.g., day 44), sacrifice the mice and excise the tumors.[10]

-

Measure the final tumor weight and volume.

-

Perform histological and immunohistochemical analyses on the tumors to assess cell proliferation (e.g., Ki67 staining) and apoptosis (e.g., cleaved caspase-3 staining).[10]

The logical relationship for the in vivo anticancer study is depicted below.

Caption: Logical workflow of the in vivo anticancer study.

Inhibition of RNA, DNA, and Protein Synthesis Assay

This protocol is derived from a study comparing the activity of this compound with other nucleoside analogs.[8]

Objective: To measure the inhibitory effect of this compound on the synthesis of RNA, DNA, and protein in cancer cells.

Materials:

-

Cancer cell line (e.g., MCF7)

-

Culture medium

-

This compound

-

[³H]uridine, [³H]thymidine, and [¹⁴C]leucine

-

Scintillation counter

Procedure:

-

Seed cells in appropriate culture plates.

-

Treat the cells with various concentrations of this compound (e.g., 1 µM) for different time points (e.g., 3 and 6 hours).[8]

-

During the last hour of treatment, add the respective radiolabeled precursor to the culture medium:

-

For RNA synthesis: [³H]uridine

-

For DNA synthesis: [³H]thymidine

-

For protein synthesis: [¹⁴C]leucine

-

-

After incubation, wash the cells to remove unincorporated radiolabel.

-

Lyse the cells and precipitate the macromolecules (RNA, DNA, or protein).

-

Measure the amount of incorporated radioactivity using a scintillation counter.

-

Express the results as a percentage of the control (untreated cells).

Conclusion

This compound is a promising therapeutic agent with well-defined anti-cancer and antiviral properties. Its mechanism of action, centered on the inhibition of key cellular kinases and nucleic acid synthesis, provides a strong rationale for its continued investigation. The experimental protocols detailed in this guide offer a practical framework for researchers to further explore the therapeutic potential of this potent nucleoside analog. Further studies are warranted to fully elucidate its clinical utility and to develop novel derivatives with improved efficacy and safety profiles.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound induces apoptosis by suppressing Erk signaling in primary effusion lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C12H15N5O5 | CID 14978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound is highly effective against SARS-CoV-2 in vitro and has favorable drug properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medkoo.com [medkoo.com]

- 7. This compound(18417-89-5) 1H NMR spectrum [chemicalbook.com]

- 8. ARC (NSC 188491) has identical activity to this compound (NSC 65346) including inhibition of both P-TEFb and PKC - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound is preferentially incorporated into viral RNA by the SARS-CoV-2 polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. aacrjournals.org [aacrjournals.org]

Sangivamycin: A Technical Guide to a Promising Nucleoside Analog

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sangivamycin, a pyrrolo[2,3-d]pyrimidine nucleoside analog originally isolated from Streptomyces rimosus, has garnered significant scientific interest due to its broad spectrum of biological activities.[1][2] This technical guide provides a comprehensive overview of this compound, focusing on its role as a nucleoside analog, its potent anticancer and antiviral properties, and its underlying mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Physicochemical Properties

This compound is structurally related to adenosine, with the N-7 of the adenine ring replaced by a carbon atom. This modification confers resistance to adenosine deaminase, enhancing its bioavailability and intracellular persistence.

| Property | Value |

| Molecular Formula | C₁₂H₁₅N₅O₅ |

| Molecular Weight | 309.28 g/mol |

| CAS Number | 18417-89-5 |

| Appearance | Solid |

Biological Activity: Quantitative Data

This compound exhibits potent inhibitory activity against a variety of cancer cell lines and viruses. The following tables summarize key quantitative data from various studies.

Anticancer Activity

| Cell Line | Cancer Type | IC₅₀ | Reference |

| Multiple Myeloma (RPMI-8226) | Hematological | < 250 nM | [3] |

| Pancreatic Ductal Adenocarcinoma (PDA) | Pancreatic | Not specified, but significant tumor reduction in vivo | [4] |

| HL60 | Leukemia | 20 - 400 nM (Day 1), 4.5 - 50 nM (Day 6) | [5] |

| MCF7 | Breast Cancer | 20 - 400 nM (Day 1), 4.5 - 50 nM (Day 6) | [5] |

| Primary Effusion Lymphoma (PEL) | Lymphoma | Drastic viability decrease compared to KSHV-uninfected B lymphoma cells | [6] |

Antiviral Activity (SARS-CoV-2)

| Cell Line | SARS-CoV-2 Variant | IC₅₀ (nM) | Reference |

| Vero E6 | WA1 | 34.3 | [7] |

| Vero E6 | Alpha | 15.4 | [2] |

| Vero E6 | Beta | ~7 | [2] |

| Calu-3 | WA1 | 60.6 | [7] |

| Calu-3 | Delta | 79 | [7] |

| Caco-2 | WA1 | Not specified, but potent inhibition observed | [7] |

| Vero E6/TMPRSS2 | Delta | 80 | [7] |

Enzyme Inhibition

| Enzyme | Inhibition Constant (Ki) | Notes | Reference |

| Protein Kinase C (PKC) | 11 - 15 µM | Competitive with respect to ATP | [1] |

Mechanism of Action

This compound's biological effects are mediated through multiple mechanisms, primarily centered around its ability to act as a nucleoside analog and a protein kinase inhibitor.

Inhibition of Protein Kinase C (PKC)

This compound is a potent inhibitor of protein kinase C (PKC), a family of serine/threonine kinases crucial for various cellular signaling pathways involved in cell growth, differentiation, and apoptosis.[1][4] The inhibition is competitive with respect to ATP, indicating that this compound binds to the ATP-binding site of the kinase.[1]

Disruption of Cellular Signaling Pathways

This compound has been shown to modulate several key signaling pathways implicated in cancer progression:

-

Erk and Akt Signaling: In primary effusion lymphoma cells, this compound suppresses the phosphorylation of Erk1/2 and Akt, leading to the induction of apoptosis.[3][6]

-

JNK Signaling: The c-Jun N-terminal kinase (JNK) pathway, which is involved in stress responses and apoptosis, is also affected by this compound.[8][9]

Incorporation into Viral RNA

As a nucleoside analog, this compound can be incorporated into newly synthesized viral RNA. Studies on SARS-CoV-2 have shown that this compound is preferentially incorporated into the viral RNA by the RNA-dependent RNA polymerase (RdRp).[10][11] This incorporation does not act as a chain terminator but is believed to disrupt viral replication and transcription.[11]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes influenced by this compound, the following diagrams have been generated using the DOT language.

Signaling Pathway of this compound-Induced Apoptosis

Caption: this compound induces apoptosis by inhibiting PKC, Akt, and Erk signaling while activating the JNK pathway.

Experimental Workflow for Cytotoxicity Assay

Caption: A typical workflow for determining the IC50 value of this compound using a cell viability assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for key experiments involving this compound.

Cytotoxicity Assay (MTT/CellTiter-Glo)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

Reagent Addition:

-

MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight.

-

CellTiter-Glo Assay: Add 100 µL of CellTiter-Glo reagent to each well and mix for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7]

-

-

Data Acquisition:

-

MTT Assay: Measure the absorbance at 570 nm using a microplate reader.

-

CellTiter-Glo Assay: Measure the luminescence using a luminometer.[7]

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve fitting software.

Apoptosis Assay (Annexin V Staining)

-

Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration to induce apoptosis.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Protein Kinase C (PKC) Inhibition Assay

-

Reaction Setup: In a microcentrifuge tube, combine a buffer solution containing ATP, a PKC-specific peptide substrate, and the purified PKC enzyme.

-

Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the reaction tubes.

-

Initiation and Incubation: Initiate the kinase reaction by adding [γ-³²P]ATP and incubate at 30°C for 10-20 minutes.

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Separation: Spot the reaction mixture onto P81 phosphocellulose paper. Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantification: Measure the radioactivity on the P81 paper using a scintillation counter. The amount of radioactivity is proportional to the PKC activity.

-

Data Analysis: Calculate the percentage of PKC inhibition for each this compound concentration and determine the Ki value.

Pharmacokinetics and In Vivo Efficacy

Preclinical studies have provided insights into the pharmacokinetic profile of this compound. In mice, following intraperitoneal injection, plasma concentrations of this compound peak at 2 hours and then gradually decrease.[7] The compound has a relatively long half-life in tissues.[7]

In vivo efficacy has been demonstrated in a mouse model of pancreatic ductal adenocarcinoma, where treatment with this compound resulted in a significant decrease in tumor weight and volume.[4] Studies in multiple myeloma xenograft models also showed that a this compound-like molecule, SLM6, was well-tolerated and significantly inhibited tumor growth.[1][2]

Clinical Perspective

Phase I clinical trials of this compound were conducted in the 1960s. While the compound was found to be well-tolerated in humans, it did not show significant anticancer activity against the solid tumors being treated at that time.[2] However, the potent in vitro and in vivo activity demonstrated in more recent preclinical studies, particularly against hematological malignancies and viruses like SARS-CoV-2, suggests that this compound and its analogs warrant further investigation as potential therapeutic agents.[3][7]

Conclusion

This compound is a fascinating nucleoside analog with a multifaceted mechanism of action. Its ability to inhibit key cellular kinases and interfere with viral replication highlights its potential as a lead compound for the development of novel anticancer and antiviral therapies. The comprehensive data presented in this technical guide, from quantitative biological activity to detailed experimental protocols, provides a solid foundation for future research aimed at unlocking the full therapeutic potential of this compound. Further studies focusing on optimizing its delivery, exploring combination therapies, and evaluating its efficacy in a broader range of preclinical models are essential next steps in its developmental pathway.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. This compound-like molecule 6 exhibits potent anti-multiple myeloma activity through inhibition of cyclin-dependent kinase-9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound induces apoptosis by suppressing Erk signaling in primary effusion lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 6. This compound | C12H15N5O5 | CID 14978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound is highly effective against SARS-CoV-2 in vitro and has favorable drug properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. JNK pathway inhibition enhances chemotherapeutic sensitivity to Adriamycin in nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound is highly effective against SARS-CoV-2 in vitro and has favorable drug properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound is preferentially incorporated into viral RNA by the SARS-CoV-2 polymerase [pubmed.ncbi.nlm.nih.gov]

Sangivamycin: A Potent Adenosine Analogue with Broad-Spectrum Antiviral Activity Against RNA Viruses

An In-depth Technical Guide for Researchers and Drug Development Professionals

Published: November 13, 2025

Abstract

Sangivamycin, a pyrrolopyrimidine nucleoside analogue originally developed as an anticancer agent, has demonstrated potent, broad-spectrum antiviral activity against a range of RNA viruses.[1][2] This technical guide provides a comprehensive overview of the antiviral properties of this compound, with a focus on its efficacy against clinically significant RNA viruses such as SARS-CoV-2 and Ebola virus. We consolidate quantitative data on its antiviral potency and cytotoxicity, detail the experimental protocols used for its evaluation, and visualize its mechanism of action and relevant experimental workflows. The evidence presented herein supports the continued preclinical and clinical development of this compound as a promising therapeutic agent for viral diseases.[1][2]

Introduction to this compound

This compound is an adenosine analogue that was initially investigated in the 1960s by the US National Cancer Institute (NCI) in human clinical trials for its anticancer properties.[1] While it did not succeed as a cancer therapeutic, these early studies established a safety profile in humans.[1] Recent research has repurposed this compound, revealing its potent, dose-dependent inhibitory effects against several families of RNA viruses, including filoviruses (Ebola virus, Marburg virus), arenaviruses (Lassa virus), and coronaviruses (SARS-CoV-2).[1][3] Its broad-spectrum activity, coupled with a long half-life in tissues and proven safety in humans, makes it a compelling candidate for antiviral drug development.[1]

Mechanism of Action

This compound exerts its antiviral effects primarily by acting as a nucleoside analogue that interferes with viral RNA synthesis.[1] Once inside a host cell, this compound is phosphorylated to its active triphosphate form, this compound triphosphate (STP).[1][4]

The proposed mechanisms of action include:

-

Inhibition of RNA-Dependent RNA Polymerase (RdRp): As an adenosine analogue, STP can be incorporated into the nascent viral RNA chain by the viral RdRp.[4] This incorporation does not appear to cause immediate chain termination but may disrupt the function or stability of the viral RNA.[4][5] Studies with SARS-CoV-2 have shown that this compound is incorporated throughout the viral genome in a dose-dependent manner.[4]

-

Interference with Viral Matrix Protein: In the context of the Ebola virus, this compound has also been shown to interfere with the function of the matrix protein VP40, which is crucial for particle formation and release, independent of its effects on the RdRp.[1]

-

Potential Helicase Disruption: It is hypothesized that this compound or its phosphorylated metabolites could bind to nucleotide binding sites on viral helicases (like SARS-CoV-2 nsp13), affecting their function which is critical for viral replication and transcription.[1]

The following diagram illustrates the proposed primary mechanism of action for this compound.

Caption: Proposed mechanism of this compound antiviral activity.

Quantitative Antiviral Activity

This compound has demonstrated potent antiviral activity, often in the low nanomolar range, against various RNA viruses in multiple cell lines. Its efficacy is frequently compared to Remdesivir, another nucleoside analogue. The tables below summarize the key quantitative data from in vitro studies.

Definitions:

-

IC50/EC50: The concentration of a drug that inhibits 50% of the viral effect (e.g., replication, cytopathic effect).[6]

-

CC50: The concentration of a drug that causes a 50% reduction in cell viability (cytotoxicity).[6]

-

SI (Selectivity Index): Calculated as CC50 / IC50. A higher SI value indicates greater selectivity for antiviral activity over cellular toxicity. An SI ≥ 10 is generally considered active.[1][6]

Table 1: Antiviral Activity of this compound against SARS-CoV-2 (WA1 Strain)

| Cell Line | IC50 (nM) | IC90 (nM) | CC50 (nM) | SI (CC50/IC50) |

| Vero E6 | 34.3 | 63.9 | 491 | 14.4 |

| Calu-3 | 60.6 | 190.3 | 322 | 5.3 |

Data sourced from Bennett RP, et al. (2022).[5]

Table 2: Comparative Antiviral Activity of this compound and Remdesivir against SARS-CoV-2 Variants

| Virus Variant | Cell Line | This compound IC50 (nM) | Remdesivir IC50 (nM) |

| WA1 | Vero E6 | 34.3 | 2267 |

| Calu-3 | 60.6 | 4492 | |

| Alpha (B.1.1.7) | Vero E6 | 15.4 | 1419 |

| Calu-3 | 59.1 | 3175 | |

| Delta (B.1.617.2) | Vero E6/TMPRSS2 | 80 | 5461 |

| Calu-3 | 79 | 2912 |

Data sourced from Bennett RP, et al. (2022).[1][5][7]

Table 3: Cytotoxicity Profile of this compound in Various Human Cell Lines

| Cell Line | Assay | CC50 (nM) |

| HEK293T (Kidney) | CellTiter-Glo | 885 |

| A549 (Lung) | CellTiter-Glo | 173 |

| Caco-2 (Colorectal) | CellTiter-Glo | 285 |

| Calu-3 (Lung) | CellTiter-Glo | 322 |

| HepG2 (Liver) | CellTiter-Glo | 1770 |

| Huh-7 (Liver) | CellTiter-Glo | 487 |

| Primary Human Hepatocytes | CellTiter-Glo | 439 |

| Vero E6 (Grivet Kidney) | CellTiter-Glo | 491 |

Data sourced from Bennett RP, et al. (2022).[5]

Experimental Protocols

The evaluation of this compound's antiviral properties involves a series of standardized in vitro assays.

Cell Viability and Cytotoxicity Assays

Determining the cytotoxicity of a compound is critical to ensure that observed antiviral effects are not simply due to cell death.[6]

-

Objective: To determine the 50% cytotoxic concentration (CC50) of this compound.

-

Methodologies:

-

CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells.[1] A decrease in ATP levels corresponds to a decrease in cell viability.

-

MTS Assay (CellTiter 96® AQueous One Solution Cell Proliferation Assay): This colorimetric assay measures the reduction of a tetrazolium salt by enzymes in metabolically active cells.[1]

-

CellTox™ Green Cytotoxicity Assay: This assay uses a fluorescent DNA-binding dye that is impermeable to live cells. It measures cytotoxicity by quantifying dye entry into cells with compromised membrane integrity.[1]

-

-

General Protocol:

-

Plate cells (e.g., Vero E6, Calu-3, Huh-7) in 96-well or 384-well plates and allow them to adhere.

-

Treat the cells with a serial dilution of this compound.

-

Incubate for a specified period (e.g., 24, 48, or 72 hours).[1]

-

Add the assay reagent (e.g., CellTiter-Glo) to the wells.

-

Measure the output signal (luminescence or absorbance) using a plate reader.

-

Calculate the CC50 value by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.[8]

-

Antiviral Activity Assays

These assays measure the ability of the compound to inhibit viral replication.

-

Objective: To determine the 50% inhibitory concentration (IC50) of this compound.

-

Methodologies:

-

High-Content Imaging Assay (for SARS-CoV-2):

-

Protocol:

-

Pre-treat cells (e.g., Vero E6, Calu-3) with serial dilutions of this compound for a short period.

-

Infect the cells with the virus (e.g., SARS-CoV-2) at a specific Multiplicity of Infection (MOI).[9]

-

Incubate for a period that allows for viral replication (e.g., 48-96 hours).[1]

-

Fix the cells and perform immunofluorescence staining for a viral antigen (e.g., SARS-CoV-2 Spike protein).[9]

-

Use an automated high-content imaging system to count the number of infected cells versus the total number of cells (stained with a nuclear dye like Hoechst).

-

Calculate the percentage of infection inhibition relative to untreated controls and determine the IC50.[9]

-

-

-

Ebola Virus Minigenome Assay:

-

Protocol:

-

Transfect HEK 293T/17 cells with plasmids expressing the EBOV minigenome, which contains a reporter gene (e.g., luciferase) flanked by EBOV leader and trailer sequences, along with plasmids expressing the EBOV nucleoprotein (NP), VP35, VP30, and the polymerase (L).[3]

-

Treat the transfected cells with serial dilutions of this compound.

-

Incubate for 24 hours.[3]

-

Measure the luciferase activity, which is directly proportional to the RdRp-driven transcription and replication of the minigenome.

-

Calculate the IC50 based on the reduction in luciferase signal.[3]

-

-

-

Visualized Workflows and Relationships

General Workflow for In Vitro Antiviral Assay

The following diagram outlines the typical workflow for testing an antiviral compound in a cell-based assay.

Caption: A typical workflow for an in vitro antiviral assay.

Calculating the Selectivity Index (SI)

The Selectivity Index is a critical parameter for evaluating the therapeutic potential of an antiviral compound. It represents the window between cytotoxicity and antiviral efficacy.

Caption: The relationship between CC50, IC50, and the Selectivity Index.

Conclusion and Future Directions

This compound is a potent, broad-spectrum inhibitor of RNA viruses with a well-documented mechanism of action as a nucleoside analogue.[1][2] In vitro data consistently show its superiority over Remdesivir against multiple SARS-CoV-2 variants in several relevant cell lines.[1][7] Its established safety profile in humans from historical cancer trials significantly de-risks its clinical development path.[1] Furthermore, when combined with Remdesivir, this compound demonstrates an additive, not competitive, effect, suggesting its potential use in combination therapies to suppress viremia and combat drug resistance.[1][2][3]

The comprehensive data presented in this guide strongly support the continued investigation of this compound. Future research should focus on in vivo efficacy studies in animal models for various RNA viruses and progressing to well-designed clinical trials to evaluate its therapeutic potential in human viral diseases.[1][2]

References

- 1. This compound is highly effective against SARS-CoV-2 in vitro and has favorable drug properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound is highly effective against SARS-CoV-2 in vitro and has favorable drug properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound is preferentially incorporated into viral RNA by the SARS-CoV-2 polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 7. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]

- 8. AID 464 - Cell Proliferation & Viability (Cytotoxicity) Dose Response Assay 60K MLSMR - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Screening of FDA-Approved Drugs Using a MERS-CoV Clinical Isolate from South Korea Identifies Potential Therapeutic Options for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

Sangivamycin as a Protein Kinase C Inhibitor: A Technical Guide

Introduction

Sangivamycin, a pyrrolopyrimidine nucleoside analog originally isolated from Streptomyces rimosus, has been identified as a potent inhibitor of Protein Kinase C (PKC), a family of serine/threonine kinases crucial to cellular signal transduction.[1][2][3] PKC enzymes are key regulators of numerous cellular processes, including proliferation, differentiation, and apoptosis. Their dysregulation is implicated in various diseases, most notably cancer, making them a significant target for therapeutic intervention. This compound's anticancer activity has been partly attributed to its pleiotropic effects, including the inhibition of PKC.[2][3] This document provides a comprehensive technical overview of this compound's role as a PKC inhibitor, detailing its mechanism of action, inhibitory constants, relevant experimental protocols, and its position within the broader PKC signaling pathway.

Mechanism of Action

This compound exerts its inhibitory effect on Protein Kinase C through direct interaction with the enzyme's catalytic domain. Extensive kinetic studies have elucidated a specific competitive inhibition model with respect to Adenosine Triphosphate (ATP).[1]

Key Mechanistic Points:

-

ATP-Competitive Inhibition: this compound directly competes with ATP for binding to the kinase domain of PKC.[1] This mode of action is characteristic of many kinase inhibitors that mimic the adenosine moiety of ATP.

-

Non-Competitive with Substrates and Cofactors: The inhibition is noncompetitive with respect to the protein or peptide substrate (e.g., histone) and the lipid cofactors, phosphatidylserine (PS) and diacylglycerol (DAG), which are necessary for PKC activation.[1]

-

Action on the Catalytic Domain: this compound's inhibitory activity is directed at the catalytic core of the enzyme. It inhibits both the native, full-length PKC and its isolated catalytic fragment (prepared by trypsin digestion) with nearly identical potency.[1] This confirms that its mechanism is independent of the regulatory domain.

-

No Interference with Regulatory Domain Binding: The compound does not inhibit the binding of phorbol esters, such as [3H]phorbol-12,13-dibutyrate, to the regulatory domain.[1] This further distinguishes its action from inhibitors that target the C1 domain responsible for DAG/phorbol ester binding.

Quantitative Inhibition Data

This compound has been demonstrated to be a potent inhibitor of PKC, with inhibitory constants (Ki) in the low micromolar range. Its efficacy is comparable to other well-known kinase inhibitors like H-7.[1] However, it displays favorable selectivity against certain other kinases, such as cAMP-dependent protein kinase (PKA).[1][4] It is important to note that while effective against PKC, this compound also inhibits other kinases, including positive transcription elongation factor b (P-TEFb) and Cyclin-Dependent Kinase 9 (CDK9).[2][4][5]

| Target Enzyme | Parameter | Value (µM) | Notes | Reference |

| Native Protein Kinase C | Ki | 11 | Competitive vs. ATP | [1] |

| PKC Catalytic Fragment | Ki | 15 | Competitive vs. ATP | [1] |

| Recombinant PKCδ | IC50 | Not specified, but potent | In vitro kinase assay | [4] |

| cAMP-dependent Protein Kinase (PKA) | - | No significant inhibition | Demonstrates selectivity over PKA | [1][4] |

Experimental Protocols

The characterization of this compound as a PKC inhibitor relies on robust in vitro kinase assays. Below is a detailed methodology for a typical radioactive assay used to determine inhibitory constants, as well as a workflow for a modern, non-radioactive ELISA-based alternative.

Protocol 1: In Vitro Radioactive Kinase Assay for PKC Inhibition

This protocol is based on measuring the incorporation of radiolabeled phosphate from [γ-³²P] ATP into a specific PKC substrate.

1. Materials and Reagents:

-

Purified recombinant Protein Kinase C (e.g., PKCδ).[4]

-

PKC Substrate Peptide (e.g., a peptide containing a serine residue recognized by PKC).[4]

-

This compound stock solution (in DMSO or appropriate solvent).

-

Kinase reaction buffer (containing Tris-HCl, MgCl₂, and lipid cofactors like phosphatidylserine and diacylglycerol).

-

[γ-³²P] ATP.

-

ATP solution (unlabeled).

-

Phosphoric acid or other stop solution.

-

P81 phosphocellulose filter paper or similar binding membrane.

-

Scintillation counter and fluid.

2. Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by combining the kinase reaction buffer, PKC substrate peptide, and purified PKC enzyme.

-

Inhibitor Incubation: Add varying concentrations of this compound (or vehicle control) to the reaction tubes. Incubate for 10-15 minutes at 30°C to allow the inhibitor to bind to the enzyme.

-

Initiate Kinase Reaction: Start the phosphorylation reaction by adding a mixture of unlabeled ATP and [γ-³²P] ATP to each tube. The final ATP concentration should be near the Km value for accurate Ki determination.

-

Reaction Incubation: Allow the reaction to proceed for a set time (e.g., 10-20 minutes) at 30°C. Ensure the reaction stays within the linear range of substrate phosphorylation.

-

Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose filter paper. The phosphorylated peptide will bind to the paper.

-

Washing: Immediately immerse the filter papers in a phosphoric acid solution to wash away unincorporated [γ-³²P] ATP. Perform several washes.

-

Quantification: Place the dried filter papers into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Plot the remaining PKC activity against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) from the resulting dose-response curve. The Ki can then be calculated using the Cheng-Prusoff equation for competitive inhibitors.

Protocol 2: Non-Radioactive ELISA-Based Kinase Assay

This modern alternative offers a high-throughput and safer method for screening inhibitors.[6]

1. Principle: A PKC substrate peptide is pre-coated onto a microplate. The kinase reaction is performed in the wells, and the resulting phosphorylated substrate is detected using a phospho-specific primary antibody, followed by an HRP-conjugated secondary antibody and a colorimetric substrate (like TMB).[6]

2. Workflow:

-

Setup: Add active PKC enzyme and varying concentrations of this compound to the substrate-coated microplate wells.

-

Kinase Reaction: Add ATP to all wells to initiate phosphorylation. Incubate at 30°C for 30-60 minutes.

-

Washing: Empty the wells and wash several times to remove ATP, enzyme, and inhibitor.

-

Primary Antibody Incubation: Add a phospho-specific antibody that recognizes the phosphorylated substrate. Incubate for 60 minutes at room temperature.

-

Washing: Wash the wells to remove unbound primary antibody.

-

Secondary Antibody Incubation: Add an HRP-conjugated secondary antibody. Incubate for 30 minutes at room temperature.

-

Detection: Wash the wells and add a TMB substrate. A color will develop in proportion to the amount of phosphorylated substrate.

-

Stop and Read: Add a stop solution and measure the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the inhibitory activity of this compound.

Position in PKC Signaling Pathway

PKC isoforms are activated by signals that generate diacylglycerol (DAG) and, for conventional isoforms, increase intracellular calcium levels. Once active, PKC phosphorylates a wide array of downstream protein targets, influencing pathways that control cell growth, survival, and gene expression. This compound intervenes at the core catalytic step, preventing this downstream phosphorylation regardless of the upstream activation signal.

References

- 1. This compound, a nucleoside analogue, is a potent inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound-like Molecule 6 Exhibits Potent Anti-Multiple Myeloma Activity through Inhibition of Cyclin-Dependent Kinase-9 | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]

- 3. This compound-Like Molecule 6 (SLM6) exhibits potent anti-multiple myeloma activity through inhibition of cyclin-dependent kinase-9 (CDK9) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ARC (NSC 188491) has identical activity to this compound (NSC 65346) including inhibition of both P-TEFb and PKC - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ARC (NSC 188491) has identical activity to this compound (NSC 65346) including inhibition of both P-TEFb and PKC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PKC Kinase Activity Assay Kit (ab139437) | Abcam [abcam.com]

In Vitro Anticancer Activity of Sangivamycin in Pancreatic Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pancreatic ductal adenocarcinoma (PDAC) remains a formidable challenge in oncology, with limited therapeutic options and a dismal prognosis. The nucleoside analog Sangivamycin has emerged as a promising preclinical candidate, demonstrating potent and selective anticancer activity against pancreatic cancer cells in vitro. This technical guide provides a comprehensive overview of the in vitro efficacy of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to evaluate its effects. This document is intended to serve as a resource for researchers and drug development professionals investigating novel therapeutic strategies for pancreatic cancer.

Introduction

This compound, a pyrrolo[2,3-d]pyrimidine nucleoside analog originally isolated from Streptomyces rimosus, has demonstrated significant antitumor properties. Recent research has highlighted its particular efficacy against pancreatic cancer cell lines, where it has been shown to be more potent than the current standard-of-care chemotherapeutic, Gemcitabine.[1][2] Notably, this compound exhibits a favorable toxicity profile, showing minimal effect on normal human pancreatic ductal epithelial cells.[1] This selective cytotoxicity, coupled with its distinct mechanism of action, positions this compound as a compelling candidate for further preclinical and clinical development.

Mechanism of Action

This compound exerts its anticancer effects in pancreatic cancer through the inhibition of key cellular kinases.[1] A primary target identified is the serine/threonine kinase Haspin.[1][2] Overexpressed in pancreatic cancer, Haspin plays a crucial role in mitosis by phosphorylating Histone H3 at threonine 3 (H3T3ph). This phosphorylation event is essential for the recruitment of the chromosomal passenger complex and proper mitotic progression.

By inhibiting Haspin, this compound disrupts this critical signaling cascade, leading to a decrease in Histone H3 phosphorylation.[1][2] This, in turn, prevents the binding of Histone H3 to the anti-apoptotic protein survivin.[1][2] The disruption of the Haspin-Histone H3-survivin signaling axis ultimately triggers cell cycle arrest and induces apoptotic cell death in pancreatic cancer cells.[1][2]

Signaling Pathway Diagram

Caption: Mechanism of this compound in pancreatic cancer cells.

Quantitative Data: In Vitro Efficacy

The cytotoxic effects of this compound have been quantified in various pancreatic cancer cell lines. The half-maximal effective concentration (EC50) values demonstrate its high potency.

| Cell Line | Description | EC50 (nM) | Reference |

| Panc-1 | Human pancreatic carcinoma, epithelial-like | 125 | [1] |

| MiaPaca-2 | Human pancreatic carcinoma | 75 | [1] |

| HPDE | Normal human pancreatic ductal epithelial | No effect | [1] |

Experimental Protocols

The following sections detail the methodologies for key in vitro experiments used to assess the anticancer activity of this compound in pancreatic cancer.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is used to measure the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Caption: Workflow for the MTT cell viability assay.

-

Cell Seeding: Pancreatic cancer cells (e.g., Panc-1, MiaPaca-2) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO in medium) is also included.

-

Incubation: The plates are incubated for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control. The EC50 value is determined by plotting the percentage of cell viability against the log of the drug concentration.

Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)

This assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.

Caption: Workflow for the Annexin V/PI apoptosis assay.

-

Cell Treatment: Pancreatic cancer cells are treated with this compound at the desired concentrations for 24-48 hours.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and centrifuged.

-

Staining: The cell pellet is resuspended in Annexin V binding buffer. FITC-conjugated Annexin V and propidium iodide (PI) are added, and the cells are incubated in the dark for 15 minutes at room temperature.

-

Flow Cytometry: The stained cells are analyzed using a flow cytometer. FITC-Annexin V is typically detected in the FL1 channel, and PI is detected in the FL2 or FL3 channel.

-

Data Analysis: The cell population is gated to distinguish between:

-

Viable cells (Annexin V-negative, PI-negative)

-

Early apoptotic cells (Annexin V-positive, PI-negative)

-

Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)

-

Necrotic cells (Annexin V-negative, PI-positive)

-

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the mechanism of action of this compound.

-

Protein Extraction: Pancreatic cancer cells are treated with this compound, and total protein is extracted using a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is blocked with a solution containing non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., phospho-Histone H3, cleaved caspase-3, survivin, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the protein bands is quantified using image analysis software.

Conclusion

The in vitro data strongly support the potential of this compound as a novel therapeutic agent for pancreatic cancer. Its high potency against pancreatic cancer cell lines, selectivity over normal cells, and well-defined mechanism of action targeting the Haspin-Histone H3-survivin pathway provide a solid foundation for further investigation. The experimental protocols detailed in this guide offer a framework for the continued evaluation of this compound and other potential anticancer compounds. Future in vivo studies are warranted to validate these promising in vitro findings and to assess the therapeutic potential of this compound in a more complex biological system.

References

- 1. This compound and its derivatives inhibit Haspin-Histone H3-survivin signaling and induce pancreatic cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound and its derivatives inhibit Haspin-Histone H3-survivin signaling and induce pancreatic cancer cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

Core Mechanism of Action: Inhibition of CDK9 and Transcriptional Repression

An In-depth Technical Guide on the Anti-Multiple Myeloma Effects of Sangivamycin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multiple myeloma (MM) remains a largely incurable hematological malignancy despite significant therapeutic advancements. The complex genetic landscape and the development of drug resistance necessitate the exploration of novel therapeutic agents. This compound, a nucleoside analog originally isolated from Streptomyces rimosus, and its derivatives have emerged as potent anti-myeloma agents. This technical guide provides a comprehensive overview of the mechanism of action, quantitative efficacy, and relevant experimental protocols associated with this compound's effects on multiple myeloma cells.

This compound and its structural analogs, known as this compound-Like Molecules (SLMs), exert their potent anti-multiple myeloma activity primarily through the direct inhibition of Cyclin-Dependent Kinase 9 (CDK9).[1][2] CDK9 is a crucial component of the Positive Transcription Elongation Factor b (P-TEFb) complex, which regulates gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II, a key step in transcriptional elongation.[1]

By inhibiting CDK9, this compound and its analogs effectively suppress the transcription of several key oncogenes that are known to drive the progression of multiple myeloma.[2][3] These include:

-

c-Maf

-

Cyclin D1 (CCND1)

-

c-Myc

-

L-Myc

The simultaneous downregulation of these critical survival and proliferation genes contributes significantly to the anti-myeloma activity of this class of compounds.[1] While this compound has also been reported to inhibit Protein Kinase C (PKC), its primary anti-myeloma effect is attributed to CDK9 inhibition.[1][4]

Quantitative Data on Anti-Myeloma Activity

Studies have demonstrated that multiple myeloma cells exhibit a remarkable sensitivity to this compound and its analogs, with significant reductions in cell viability observed at sub-micromolar concentrations.[1][5]

| Compound | Cell Line | Assay Type | IC50 (nM) | Duration | Apoptosis Induction |

| SLM3 | RPMI-8226 (MM) | Cell Viability | <250 | 24 hours | Significant |

| SLM3 | NCI-H929 (MM) | Cell Viability | <250 | 24 hours | Significant |

| SLM3 | U266B1 (MM) | Cell Viability | <250 | 24 hours | Significant |

| This compound | RPMI-8226 (MM) | Cell Viability | <250 | 24 hours | 60-80% |

| SLM5 | RPMI-8226 (MM) | Cell Viability | <250 | 24 hours | 60-80% |

| SLM6 | RPMI-8226 (MM) | Cell Viability | <250 | 24 hours | 60-80% |

| SLM7 | RPMI-8226 (MM) | Cell Viability | <250 | 24 hours | 60-80% |

Data compiled from Dolloff et al., 2012.[1][4]

Importantly, SLMs selectively induce apoptosis in multiple myeloma cells while showing negligible effects on non-malignant cell lines and cell lines derived from other tumor types at similar concentrations.[1][3]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the efficacy of this compound and its analogs against multiple myeloma cells.

Cell Viability Assay (Bioluminescence-based)

This assay quantifies the number of viable cells in culture based on the amount of ATP present, which is an indicator of metabolically active cells.

-

Cell Seeding: Plate multiple myeloma cells (e.g., RPMI-8226, NCI-H929) in 96-well opaque-walled plates at a density of 1 x 10^4 cells per well in 100 µL of complete RPMI-1640 medium.

-

Compound Treatment: Prepare serial dilutions of this compound or SLMs in culture medium. Add the desired concentrations of the compounds to the cells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Lysis and Luminescence Measurement: Add a cell lysis reagent that stabilizes ATP (e.g., CellTiter-Glo® Luminescent Cell Viability Assay reagent). Incubate at room temperature for 10 minutes to induce cell lysis and stabilize the luminescent signal. Measure luminescence using a plate-reading luminometer.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by performing a linear regression analysis of the dose-response curves.

Apoptosis Assay (Flow Cytometry for Cleaved Caspase-3)

This method identifies and quantifies apoptotic cells by detecting the active form of caspase-3, a key effector caspase in the apoptotic pathway.

-

Cell Treatment: Treat multiple myeloma cells with this compound or SLMs at the desired concentrations for a specified time (e.g., 16 hours). Include a positive control (e.g., staurosporine) and a vehicle control.

-

Cell Fixation and Permeabilization: Harvest the cells and wash with PBS. Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde in PBS) for 20 minutes at room temperature. Permeabilize the cells with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for 15 minutes.

-

Immunostaining: Resuspend the cells in a staining buffer (e.g., PBS with 1% BSA). Add a fluorochrome-conjugated antibody specific for cleaved caspase-3 (e.g., Alexa Fluor® 488 conjugated anti-cleaved caspase-3). Incubate for 1 hour at room temperature in the dark.

-

Flow Cytometry Analysis: Wash the cells to remove unbound antibody and resuspend in staining buffer. Analyze the cells using a flow cytometer. Gate on the cell population of interest and quantify the percentage of cells positive for cleaved caspase-3.

Western Blotting for PARP Cleavage

This technique detects the cleavage of Poly (ADP-ribose) polymerase (PARP), a substrate of activated caspase-3, which is a hallmark of apoptosis.

-

Protein Extraction: Treat multiple myeloma cells with the compounds of interest. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.

-

SDS-PAGE and Protein Transfer: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against PARP overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. The appearance of the 89 kDa cleaved PARP fragment indicates apoptosis. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

Visualizing the Molecular Effects

Signaling Pathway of this compound in Multiple Myeloma

References

- 1. This compound-Like Molecule 6 (SLM6) exhibits potent anti-multiple myeloma activity through inhibition of cyclin-dependent kinase-9 (CDK9) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound-like molecule 6 exhibits potent anti-multiple myeloma activity through inhibition of cyclin-dependent kinase-9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. This compound-like Molecule 6 Exhibits Potent Anti-Multiple Myeloma Activity through Inhibition of Cyclin-Dependent Kinase-9 | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]

- 5. pure.psu.edu [pure.psu.edu]

The Origin of Sangivamycin from Streptomyces rimosus: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sangivamycin, a pyrrolopyrimidine nucleoside antibiotic, is a secondary metabolite produced by the bacterium Streptomyces rimosus. This technical guide provides a comprehensive overview of the biosynthesis of this compound, detailing the genetic basis, enzymatic machinery, and regulatory mechanisms. The biosynthetic pathway originates from guanosine triphosphate (GTP) and proceeds through the precursor toyocamycin, which is then converted to this compound. This document outlines the key genes and enzymes involved in this transformation, presents available quantitative data, and provides detailed experimental protocols for the study of this pathway. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the molecular processes governing this compound production.

Introduction

This compound (C₁₂H₁₅N₅O₅) is a member of the pyrrolopyrimidine class of nucleoside antibiotics, which are characterized by a 7-deazapurine moiety. First isolated from Streptomyces rimosus, this compound exhibits a broad spectrum of biological activities, including antibacterial, antiviral, and antitumor properties. Its biosynthesis is intricately linked to that of its precursor, toyocamycin, and is encoded by a dedicated gene cluster within the S. rimosus genome. Understanding the molecular genetics and biochemistry of this compound production is crucial for the potential metabolic engineering of S. rimosus to enhance its yield and for the discovery of novel derivatives with improved therapeutic potential.

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a multi-step enzymatic process that begins with the purine nucleotide GTP. The pathway is encoded by the toy gene cluster in Streptomyces rimosus. The final step in the pathway is the conversion of toyocamycin to this compound, catalyzed by the enzyme Toyocamycin nitrile hydratase.

The toy Gene Cluster

The biosynthetic gene cluster responsible for the production of both toyocamycin and this compound in Streptomyces rimosus has been identified and characterized. The genes within this cluster, designated toyA through toyM, encode the enzymes and regulatory proteins necessary for the synthesis of the pyrrolopyrimidine core and its subsequent modifications.

Table 1: Genes of the toy Biosynthetic Gene Cluster in Streptomyces rimosus

| Gene | Proposed Function |

| toyA | Positive transcriptional regulator (LuxR family) |

| toyB | 6-carboxytetrahydropterin synthase |

| toyC | 7-carboxy-7-deazaguanine (CDG) synthase |

| toyD | GTP cyclohydrolase I |

| toyE | PreQ0 reductase |

| toyF | Amidotransferase |

| toyG | Adenylosuccinate lyase |

| toyH | Adenylosuccinate synthase |

| toyI | Phosphoribosyltransferase |

| toyJ | Toyocamycin nitrile hydratase (alpha subunit) |

| toyK | Toyocamycin nitrile hydratase (beta subunit) |

| toyL | Toyocamycin nitrile hydratase (gamma subunit) |

| toyM | 7-cyano-7-deazaguanine (preQ0) synthase |

Biosynthetic Steps from GTP to this compound

The proposed biosynthetic pathway initiates with GTP and proceeds through several intermediates to form the 7-deazapurine core structure. This core is then further modified to yield toyocamycin, which is the direct precursor of this compound. The final conversion is a hydration reaction catalyzed by Toyocamycin nitrile hydratase (TNHase).

Figure 1. Proposed biosynthetic pathway of this compound from GTP in Streptomyces rimosus.

Quantitative Data

Quantitative analysis of the enzymes and production titers is essential for understanding the efficiency of the biosynthetic pathway and for developing strategies for its optimization.